molecular formula C15H17ClN6O B2432701 2-({4-[(3-chloro-4-methylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol CAS No. 878064-33-6

2-({4-[(3-chloro-4-methylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol

Cat. No.: B2432701
CAS No.: 878064-33-6
M. Wt: 332.79
InChI Key: KJTBPSTVOXGSGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine , which is a class of compounds known to have biological activity and are often used in drug discovery . Pyrazolo[3,4-d]pyrimidines have been studied as potential CDK2 inhibitors, which could make them useful in cancer treatment .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines involves a pyrazole ring fused with a pyrimidine ring . The specific compound you mentioned would have additional substituents attached to this basic scaffold, including a 3-chloro-4-methylphenyl group and an ethanolamine group .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidines would depend on the specific substituents present on the molecule. Generally, these compounds can undergo reactions typical of aromatic heterocycles .


Physical and Chemical Properties Analysis

The physical and chemical properties of a specific pyrazolo[3,4-d]pyrimidine derivative would depend on its exact structure. Generally, these compounds are solid at room temperature and have moderate solubility in water .

Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of pyrazolopyrimidines derivatives exhibit significant anticancer and anti-5-lipoxygenase activities, highlighting their potential in therapeutic applications targeting cancer and inflammatory diseases. The structure-activity relationship analysis provides insights into optimizing these compounds for better efficacy (Rahmouni et al., 2016).

Potentiometric and Thermodynamic Studies

The dissociation constants and metal-ligand stability of pyrazolopyrimidines with transition metals have been potentiometrically determined, offering a basis for their application in coordination chemistry and potential pharmaceutical uses, considering the stability constants with various metals (Fouda et al., 2006).

Novel Isoxazolines and Isoxazoles Synthesis

Isoxazolines and isoxazoles derived from pyrazolopyrimidines through [3+2] cycloaddition reactions showcase versatile synthetic applications, enriching the chemical toolbox for the development of new compounds with potential biological activities (Rahmouni et al., 2014).

Future Directions

Given the potential biological activity of pyrazolo[3,4-d]pyrimidines, future research could involve further exploration of their medicinal chemistry, including the synthesis of new derivatives and the study of their biological activity .

Properties

IUPAC Name

2-[[4-(3-chloro-4-methylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN6O/c1-9-3-4-10(7-12(9)16)19-13-11-8-18-22(2)14(11)21-15(20-13)17-5-6-23/h3-4,7-8,23H,5-6H2,1-2H3,(H2,17,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTBPSTVOXGSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCO)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.